Product packaging for 4-Hydroxydecanoic acid(Cat. No.:CAS No. 17369-51-6)

4-Hydroxydecanoic acid

Cat. No.: B1670073
CAS No.: 17369-51-6
M. Wt: 188.26 g/mol
InChI Key: QQAVZEYXLCYOKO-SECBINFHSA-N
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Description

4-Hydroxydecanoic acid (CAS 17369-51-6), with the molecular formula C10H20O3 and a molecular weight of 188.26 g/mol, is a medium-chain hydroxy fatty acid of significant interest in biochemical and microbiological research . Its SMILES notation is CCCCCCC(CCC(=O)O)O, and it is characterized by a hydroxyl group at the fourth carbon of a decanoic acid chain . A primary research application of this compound is its role as a direct biological precursor in the microbial synthesis of gamma-decalactone, a valuable lactone compound with a characteristic peach-like aroma used in flavor and fragrance studies . Research on microorganisms such as Sporidiobolus ruinenii has demonstrated that this compound accumulates during the bioconversion of ricinoleic acid and can be cyclized to form gamma-decalactone . This compound is noted for being less toxic to microbial systems than the resulting lactone, making it a crucial intermediate for studying metabolic pathways and optimizing fermentation processes in a controlled laboratory setting . Researchers value this compound for its use as a standard in analytical methods, including gas chromatography-mass spectrometry (GC-MS), to identify and quantify metabolic products . As a specialty fatty acid, it also serves as a building block in chemical synthesis, including the development of novel esters and other derivatives. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle the compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O3 B1670073 4-Hydroxydecanoic acid CAS No. 17369-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAVZEYXLCYOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938421
Record name 4-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17369-51-6
Record name Decanoic acid, 4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017369516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Biotransformation of 4 Hydroxydecanoic Acid

Precursors for Hydroxylation

Oleic acid, an abundant monounsaturated omega-9 fatty acid, serves as a key precursor for the microbial synthesis of this compound. The biotransformation process is a multi-step enzymatic cascade, predominantly involving an initial hydroxylation of the oleic acid molecule, followed by subsequent chain shortening through the β-oxidation pathway.

The principal route for the conversion of oleic acid to this compound begins with the hydration of the double bond in the oleic acid chain. This reaction is catalyzed by oleate (B1233923) hydratase enzymes found in a variety of microorganisms. The hydration of oleic acid typically yields 10-hydroxystearic acid. mdpi.comnih.govnih.govmdpi.com This initial hydroxylation step is crucial as it introduces the hydroxyl group that is retained during the subsequent metabolic processes.

Once 10-hydroxystearic acid is formed, it enters the peroxisomal β-oxidation pathway. This is a cyclic metabolic process that sequentially shortens the fatty acid chain by two-carbon units. nih.govmdpi.commdpi.com For the formation of this compound from 10-hydroxystearic acid, the fatty acid undergoes four cycles of β-oxidation. mdpi.commdpi.com Each cycle consists of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. The hydroxyl group at the C-10 position of the stearic acid backbone is preserved throughout these cycles, ultimately resulting in the formation of this compound.

Several microorganisms have been identified for their capacity to perform this biotransformation. For instance, a process involving two biocatalysts, a Gram-positive bacterium for the conversion of oleic acid to (10R)-hydroxystearic acid, followed by the use of baker's yeast for the subsequent oxidation to (4R)-hydroxydodecanoic acid, a close analog of this compound, has been described. nih.govmdpi.com This demonstrates the feasibility of a multi-organism approach to achieve the desired product.

In another example, the bacterium Micrococcus luteus has been shown to catalyze the transformation of oleic acid into various products. mdpi.comtandfonline.com The metabolic pathway in M. luteus involves the hydration of oleic acid to 10-hydroxystearic acid, which is then oxidized to 10-ketostearic acid. This keto acid subsequently undergoes three cycles of β-oxidation to yield 4-ketolauric acid, which can then be reduced to form 4-hydroxydodecanoic acid. mdpi.com While this pathway leads to a C12 hydroxy fatty acid, it illustrates the general mechanism of hydroxylation followed by β-oxidation.

The yeast Waltomyces lipofer has also been a subject of study for its ability to produce γ-lactones from hydroxy fatty acids. nih.gov In these studies, oleic acid was identified as an effective inducer for the production of 4-hydroxydodecanoic acid, a metabolite of the β-oxidation pathway. nih.gov This suggests that the presence of oleic acid can stimulate the enzymatic machinery required for the breakdown of hydroxylated fatty acids into shorter-chain hydroxy acids.

The tables below summarize some of the key research findings related to the biotransformation of oleic acid and its derivatives into hydroxy fatty acids.

Table 1: Microbial Transformation of Oleic Acid and its Derivatives

MicroorganismPrecursorProduct(s)Key FindingsReference(s)
Micrococcus luteusOleic acid10-hydroxystearic acid, 10-ketostearic acid, 4-ketolauric acidCatalyzes the hydration and subsequent β-oxidation of oleic acid. mdpi.comtandfonline.com
Gram-positive bacteria & Baker's yeastOleic acid(10R)-hydroxystearic acid, (4R)-hydroxydodecanoic acidA two-step process demonstrating the conversion of oleic acid to a C12 hydroxy fatty acid. nih.govmdpi.com
Waltomyces lipoferOleic acid (as inducer), 12-hydroxystearic acid4-hydroxydodecanoic acid, γ-decalactoneOleic acid induces the β-oxidation pathway for the production of shorter-chain hydroxy fatty acids. nih.gov
Lactococcus lactis subsp. lactis KFRI 131Oleic acid10-hydroxyoctadecanoic acidConversion rate of oleic acid to 10-HODA was 65% at an initial pH of 8.8. jmb.or.kr
Recombinant E. coli (Stenotrophomonas maltophilia oleate hydratase)Oleic acid10-hydroxystearic acidProduced 49 g/L of 10-hydroxystearic acid in 4 hours with a 98% conversion yield. nih.gov

Table 2: Optimal Conditions for Hydroxy Fatty Acid Production from Oleic Acid Derivatives

Microorganism/Enzyme SystemSubstrateProductOptimal pHOptimal Temperature (°C)Other ConditionsConversion Yield/ProductivityReference(s)
Lactococcus lactis subsp. lactis KFRI 131Oleic acid10-hydroxyoctadecanoic acid8.825Presence of a surfactant65% conversion rate jmb.or.kr
Recombinant E. coli (S. maltophilia oleate hydratase)Oleic acid (50 g/L)10-hydroxystearic acid6.5350.05% Tween 40, 10 g/L cells49 g/L (98% yield), 12.3 g/L/h nih.gov
Waltomyces lipofer (induced cells)10-hydroxystearic acid (60 g/L)γ-dodecalactone6.53520 g/L cells51 g/L (85% yield), 1.7 g/L/h nih.gov

Metabolic Pathways and Enzymology of 4 Hydroxydecanoic Acid

Peroxisomal Beta-Oxidation Pathway in 4-Hydroxydecanoic Acid Formation

The biosynthesis of this compound from hydroxylated fatty acids, such as ricinoleic acid, occurs through the peroxisomal beta-oxidation pathway. researchgate.net This metabolic route is responsible for the sequential shortening of the fatty acid chain. In yeasts, this biotransformation is a well-studied process for the production of commercially valuable lactones. tandfonline.com

The conversion of ricinoleic acid (a C18 hydroxy fatty acid) to this compound involves four successive cycles of the beta-oxidation cascade. tandfonline.com Each cycle results in the removal of a two-carbon acetyl-CoA unit, progressively shortening the fatty acid chain. The process is initiated by the activation of the fatty acid to its coenzyme A (CoA) ester. The key reactions in each cycle are oxidation, hydration, dehydrogenation, and thiolytic cleavage. After four cycles, the remaining C10 acyl-CoA intermediate is 4-hydroxydecanoyl-CoA, which is then hydrolyzed to this compound.

The production of γ-decalactone, and by extension its precursor this compound, typically commences during the logarithmic growth phase of the microorganisms, which is consistent with the time required for the fatty acid to undergo the necessary four beta-oxidation cycles. tandfonline.com

Table 1: Intermediates in the Peroxisomal Beta-Oxidation of Ricinoleic Acid to this compound
Beta-Oxidation CycleStarting Acyl-CoAEnding Acyl-CoARemoved Unit
1Ricinoleoyl-CoA (C18)10-Hydroxy-hexadecenoyl-CoA (C16)Acetyl-CoA
210-Hydroxy-hexadecenoyl-CoA (C16)8-Hydroxy-tetradecenoyl-CoA (C14)Acetyl-CoA
38-Hydroxy-tetradecenoyl-CoA (C14)6-Hydroxy-dodecenoyl-CoA (C12)Acetyl-CoA
46-Hydroxy-dodecenoyl-CoA (C12)4-Hydroxydecanoyl-CoA (C10)Acetyl-CoA

The enzymatic machinery of the peroxisomal beta-oxidation pathway is crucial for the efficient conversion of long-chain hydroxy fatty acids to this compound. Three key enzymes in this cascade are acyl-CoA oxidase, 3-hydroxyacyl-CoA dehydrogenase, and acyl-CoA thioesterase.

3-Hydroxyacyl-CoA dehydrogenase (HADH) is responsible for the third step in the beta-oxidation cycle, catalyzing the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA intermediate to a 3-ketoacyl-CoA. wikipedia.org This enzyme is essential for the proper functioning of the fatty acid degradation pathway. In the biotransformation of ricinoleic acid, the activity of 3-hydroxyacyl-CoA dehydrogenase can be a controlling factor in the beta-oxidation flux. nih.gov An accumulation of 3-hydroxy-γ-decalactone in some wild-type yeast strains suggests that 3-hydroxyacyl-CoA dehydrogenase activity can be a bottleneck in the pathway. nih.gov HADH has a preference for medium-chain substrates. nih.gov

Table 2: Key Enzymes in the Formation of this compound via Peroxisomal Beta-Oxidation
EnzymeEC NumberFunction in the PathwaySignificance
Acyl-CoA Oxidase (ACOX)1.3.3.6Catalyzes the initial oxidation step in each beta-oxidation cycle. ebi.ac.ukOften the rate-limiting enzyme; different isoforms have specificity for various chain lengths. ebi.ac.uknih.gov
3-Hydroxyacyl-CoA Dehydrogenase (HADH)1.1.1.35Oxidizes the 3-hydroxyacyl-CoA intermediate to 3-ketoacyl-CoA. wikipedia.orgCan be a controlling step in the beta-oxidation flux, influencing the accumulation of intermediates. nih.gov
Acyl-CoA Thioesterase (ACOT)3.1.2.-Hydrolyzes the final 4-hydroxydecanoyl-CoA to this compound and CoASH. nih.govRegulates the intracellular levels of acyl-CoAs and free fatty acids. ebi.ac.uk

Characterization of Enzymes in the Beta-Oxidation Cascade

This compound as an Intermediate in Lactone Metabolism

This compound is a pivotal intermediate in the biosynthesis of γ-decalactone, a valuable aroma compound with a characteristic fruity and peach-like scent. researchgate.net The conversion of this compound to γ-decalactone is a spontaneous intramolecular esterification reaction, also known as lactonization. This cyclization is typically facilitated by acidic conditions and can be enhanced by heating. researchgate.net The process involves the hydroxyl group at the C4 position attacking the carboxyl group, forming a stable five-membered ring structure.

Formation of Gamma-Decalactone from this compound

Gamma-decalactone (γ-decalactone), an intramolecular ester of this compound, is a commercially significant flavor and fragrance compound with a characteristic peachy aroma. tandfonline.com Its formation is a key metabolic endpoint for this compound, occurring both spontaneously under specific chemical conditions and as a result of microbial biotransformation. The primary biotechnological route to γ-decalactone involves the microbial degradation of ricinoleic acid, the main fatty acid in castor oil. tandfonline.commdpi.com Various yeast species, including Yarrowia lipolytica, Candida, Pichia, Sporobolus, and Rhodotorula, are known to catalyze this conversion. tandfonline.comresearchgate.net

The established biochemical pathway involves the β-oxidation of ricinoleic acid. tandfonline.com This process shortens the fatty acid chain in a stepwise manner, ultimately yielding this compound, which then undergoes cyclization to form γ-decalactone. tandfonline.commdpi.com The enzymes of the β-oxidation pathway, namely acyl-CoA oxidase, 2-enol-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase, are crucial for this transformation. tandfonline.com

The cyclization of this compound to γ-decalactone is an intramolecular esterification that can occur spontaneously, particularly under acidic conditions and with the application of heat. mdpi.comtutorchase.com This reaction is a dehydration process where a molecule of water is eliminated. tutorchase.com The equilibrium of this reaction favors the hydroxy acid form under physiological and higher pH conditions, while acidic environments promote the formation of the lactone.

Conditions for Spontaneous Lactonization of this compound

ParameterConditionPurpose
pHAcidic (typically pH 1-5)To catalyze the intramolecular esterification and shift the equilibrium towards the lactone form.
TemperatureElevated (e.g., 50-100°C)To increase the reaction rate.

The biological activity and sensory properties of γ-decalactone are highly dependent on its stereochemistry. The (R)-enantiomer, often denoted as (+)-(R)-γ-decalactone, is particularly significant as it is the biologically active form in the pheromones of certain insects, such as the scarab beetle Osmoderma eremita. nih.gov In contrast, the (S)-enantiomer has different aromatic notes, being described as less intense and with a coconut-like character. nih.gov

Biotechnological methods offer the advantage of producing enantiomerically pure or enriched lactones due to the high stereoselectivity of microbial enzymes. nih.gov The synthesis of the desired (R)-enantiomer is a key focus of microbial production. tandfonline.com While the precise enzymatic control of stereochemistry in the formation of (4R)-γ-decanolactone from this compound is complex and involves the stereospecificity of the enzymes in the β-oxidation pathway, it is the action of these enzymes on the ricinoleic acid precursor that ultimately determines the chirality of the final product. The enzymatic machinery of microorganisms like Yarrowia lipolytica is capable of producing optically active γ-hydroxydecanoic acid, which then lactonizes to the corresponding optically active γ-decalactone.

Production and Accumulation of Other Lactone Intermediates (e.g., 3-hydroxy-gamma-decalactone, dec-2-en-4-olide, dec-3-en-4-olide)

During the microbial biotransformation of fatty acids to γ-decalactone, several other lactone intermediates can also be produced and accumulate in the culture medium. The yeast Yarrowia lipolytica has been observed to produce not only γ-decalactone but also 3-hydroxy-γ-decalactone, dec-2-en-4-olide, and dec-3-en-4-olide. nih.gov The formation and accumulation of these compounds are indicative of the intricate regulation and potential bottlenecks within the β-oxidation pathway.

The relative abundance of these intermediates is influenced by the activities of specific enzymes in the pathway. For example, the accumulation of 3-hydroxy-γ-decalactone suggests that the activity of 3-hydroxyacyl-CoA dehydrogenase can be a rate-limiting step. nih.gov The balance between the activities of acyl-CoA oxidase and 3-hydroxyacyl-CoA dehydrogenase, which is influenced by factors such as oxygen availability and the cellular redox state (NAD+/NADH ratio), can shift the metabolic flux towards the formation of these alternative lactones. mdpi.comnih.gov

Lactone Intermediates in this compound Metabolism

IntermediatePrecursorKey Influencing Factors
3-hydroxy-γ-decalactoneThis compoundActivity of 3-hydroxyacyl-CoA dehydrogenase, NAD+/NADH ratio.
dec-2-en-4-olideThis compoundActivities of β-oxidation enzymes, oxygen levels.
dec-3-en-4-olideThis compoundActivities of β-oxidation enzymes, oxygen levels.

Catabolism and Degradation of this compound

Microorganisms that can produce this compound and its corresponding lactone are often also capable of catabolizing these compounds, using them as a carbon source for growth. This degradation is a significant consideration in biotechnological production processes, as it can lead to a decrease in the final product yield over time. tandfonline.com

Comparative Degradation Rates of Hydroxy Acid and Lactone Forms

Research suggests that the hydroxy acid form of this compound is degraded more rapidly by microorganisms than its lactone counterpart, γ-decalactone. This indicates that the hydrolysis of the lactone back to the open-chain hydroxy acid may be a rate-limiting step in its degradation. The lower toxicity of the hydroxy acid compared to the lactone may also contribute to its preferential catabolism.

Specificity and Diversity of Degradation Pathways in Microorganisms

The microbial degradation of this compound and related compounds is characterized by a high degree of specificity. The enzymatic pathways involved are capable of distinguishing between closely related molecules. For instance, in some microorganisms, the degradation pathway is specific for the racemic form of γ-decalactone, while other structurally similar lactones like hydroxy-γ-decalactone or decen-4-olides are not degraded under the same conditions.

The degradation pathways themselves can also vary between different microbial species. For example, the β-oxidation pathway is central to the catabolism of these compounds, and the specific enzymes involved, such as acyl-CoA oxidases, play a critical role. In Yarrowia lipolytica, acyl-CoA oxidases, particularly the short-chain specific isoforms, are involved in the reconsumption of γ-decalactone. nih.gov The diversity of these catabolic pathways reflects the metabolic adaptability of microorganisms to utilize a range of carbon sources.

Analytical Methodologies for 4 Hydroxydecanoic Acid Research

Spectroscopic Techniques for Structural Elucidation and Identification

Spectroscopic methods are indispensable for confirming the molecular structure of 4-HDA and its derivatives. These techniques provide detailed information about the compound's functional groups, connectivity, and stereochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 4-hydroxydecanoic acid. Due to the presence of polar carboxyl and hydroxyl functional groups, 4-HDA typically requires derivatization prior to GC-MS analysis to increase its volatility and thermal stability. colostate.edugcms.czsigmaaldrich.com Common derivatization methods include silylation, to form trimethylsilyl (B98337) (TMS) esters, or methylation. lipidmaps.orgnih.govresearchgate.net

During GC-MS analysis, the derivatized 4-HDA is first separated from other components in a sample by the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and characteristic fragment ions are detected, providing a unique mass spectrum that serves as a molecular fingerprint for identification.

A key characteristic of the analysis of 4-hydroxyalkanoic acids by GC-MS is their tendency to form lactones. The methanolysis products of polyhydroxyalkanoates (PHAs) containing 4-hydroxyalkanoic acids exhibit two significant peaks in a chromatogram: one corresponding to the methyl ester of the hydroxy acid and another to its corresponding γ-lactone. elsevierpure.com In the case of this compound, this would be γ-decalactone. The mass spectrum of the derivatized 4-HDA will show a molecular ion peak corresponding to the derivative, along with fragment ions resulting from specific bond cleavages. For instance, TMS derivatives of hydroxy fatty acids often show characteristic fragment ions that are useful for structural confirmation. lipidmaps.orgresearchgate.net

A stable isotope dilution GC-MS method, which has been applied to the analysis of 3-hydroxy fatty acids, can also be adapted for the accurate quantification of 4-HDA in various biological matrices. lipidmaps.orgnih.gov

Table 1: Predicted GC-MS Data for Derivatized this compound

Derivative Predicted Molecular Ion (m/z) Key Fragment Ions Notes
Methyl Ester 202 Fragments related to the loss of methoxy (B1213986) group and cleavage adjacent to the hydroxyl group. May co-elute or be in equilibrium with the lactone form.
Trimethylsilyl (TMS) Ester 260 Fragments resulting from the loss of a methyl group and cleavage at the silylated hydroxyl group. Improves volatility and provides characteristic mass spectra.

Gas Chromatography-Fourier Transform Infrared (GC-FTIR) spectroscopy is another valuable analytical tool that combines the separation power of gas chromatography with the structural information provided by infrared spectroscopy. This technique is particularly useful for identifying the functional groups present in a molecule. As derivatized 4-HDA elutes from the GC column, it passes through a light pipe where it is exposed to infrared radiation. The resulting IR spectrum provides information about the characteristic vibrational frequencies of the molecule's bonds.

For a fatty acid methyl ester, GC-FTIR can provide information on:

Chain length

Presence of hydroxyl groups bohrium.comoptica.org

Presence of branched methyl groups bohrium.comoptica.org

Double bond stereochemistry bohrium.comoptica.org

In the context of 4-HDA analysis, GC-FTIR can be used to confirm the presence of the hydroxyl group (O-H stretch) and the ester carbonyl group (C=O stretch) in the derivatized molecule, complementing the data obtained from GC-MS.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of organic molecules, including 4-HDA and its derivatives. blogspot.com Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy : This technique provides information about the different types of protons in a molecule and their chemical environment. Key features in the ¹H NMR spectrum of a 4-HDA derivative would include signals for the methyl protons at the end of the alkyl chain, the methylene (B1212753) protons along the chain, the methine proton attached to the carbon bearing the hydroxyl or derivative group, and the protons on the carbons adjacent to the carbonyl group. The chemical shift, integration (area under the peak), and multiplicity (splitting pattern) of each signal are used to assign the protons to their specific locations in the molecule.

¹³C NMR Spectroscopy : This technique provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of a 4-HDA derivative would show distinct signals for the carbonyl carbon, the carbon attached to the hydroxyl or derivative group, the various methylene carbons in the alkyl chain, and the terminal methyl carbon.

Table 2: Representative NMR Data for a this compound Derivative ((±)-4-methoxydecanoic acid) chapman.edu

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H 3.32 s Methoxy protons (-OCH₃)
¹H 3.20 m Methine proton (H-4)
¹H 2.43 t Protons on C-2 (-CH₂-COOH)
¹³C 179.6 - Carbonyl carbon (C-1)
¹³C 79.9 - Methine carbon (C-4)

Data is for (±)-4-methoxydecanoic acid, a derivative of this compound.

Chromatographic Separation Techniques for Isolation and Purification

The isolation and purification of 4-HDA from complex mixtures, such as biological samples or synthetic reaction products, is a critical step for its detailed characterization and further use. Chromatographic techniques are the primary methods employed for this purpose, leveraging differences in the physicochemical properties of the components in a mixture to achieve separation. column-chromatography.commasterorganicchemistry.com

Commonly used chromatographic techniques for the isolation and purification of fatty acids and their derivatives include:

Column Chromatography : This is a fundamental and widely used technique for the purification of organic compounds. column-chromatography.commasterorganicchemistry.com A stationary phase, such as silica (B1680970) gel or alumina, is packed into a column, and a mobile phase (solvent) is passed through it. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

High-Performance Liquid Chromatography (HPLC) : HPLC offers higher resolution and faster separation times compared to traditional column chromatography. walshmedicalmedia.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating fatty acids and their isomers. walshmedicalmedia.comshimadzu.com

Gas Chromatography (GC) : While primarily an analytical technique, preparative GC can be used to isolate small quantities of volatile compounds like derivatized 4-HDA.

High-Speed Counter-Current Chromatography (HSCCC) : This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can sometimes cause irreversible adsorption or degradation of the sample. HSCCC has been successfully used for the preparative isolation of phenolic acids from natural extracts and could be a suitable method for the purification of 4-HDA. nih.gov

The separation of positional isomers of hydroxy fatty acids, such as distinguishing 4-HDA from its other isomers (e.g., 3-hydroxydecanoic acid or 10-hydroxydecanoic acid), presents a significant challenge. vurup.sk High-resolution capillary gas chromatography with specialized stationary phases can be employed to achieve the separation of these closely related isomers. vurup.sk

Challenges and Advancements in this compound Isolation and Detection

The analysis of this compound is not without its difficulties, many of which are common to the broader class of hydroxy fatty acids. Key challenges include:

Low Abundance : In many biological systems, 4-HDA may be present at very low concentrations, making its detection and quantification challenging. acs.org

High Structural Similarity to Isomers : The presence of multiple positional isomers of hydroxydecanoic acid in a sample can complicate identification, as they often have very similar chromatographic and mass spectrometric properties. acs.org

Sample Matrix Effects : The presence of other lipids and macromolecules in biological samples can interfere with the extraction, derivatization, and analysis of 4-HDA.

Instability : The potential for 4-HDA to cyclize to γ-decalactone, particularly under acidic or high-temperature conditions, can affect the accuracy of quantification if not properly controlled. elsevierpure.com

Limited Availability of Standards : The lack of commercially available, pure analytical standards for all hydroxy fatty acid isomers can hinder definitive identification. acs.org

Recent advancements in analytical instrumentation and methodologies are helping to address these challenges:

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, which can aid in the confident identification of molecular formulas and the differentiation of compounds with similar nominal masses.

Tandem Mass Spectrometry (MS/MS) : MS/MS techniques provide detailed structural information through the fragmentation of selected ions, which can be used to distinguish between isomers. acs.org

Advanced Chromatographic Techniques : The development of new stationary phases for both GC and HPLC allows for improved separation of isomers. vurup.skmtc-usa.com

Improved Derivatization Strategies : The development of new derivatization reagents can enhance the sensitivity and selectivity of detection.

Metabolomic Approaches : The use of untargeted and targeted metabolomics workflows, often employing LC-MS/MS, allows for the simultaneous analysis of a wide range of metabolites, including hydroxy fatty acids, in complex biological samples. acs.org

Chemical Synthesis and Characterization of 4 Hydroxydecanoic Acid and Its Derivatives

Synthetic Routes for 4-Hydroxydecanoic Acid Analogues (e.g., 4-methoxydecanoic acid)

The structural features of 4-methoxydecanoic acid include a ten-carbon chain with a methoxy (B1213986) group at the fourth carbon and a terminal carboxylic acid group. ontosight.ai This structure imparts specific physical and chemical properties, with the methoxy group influencing polarity and solubility, and the carboxylic acid group providing its acidic nature. ontosight.ai It is often produced as a racemic mixture, containing equal amounts of its two enantiomers. ontosight.ai

Biocatalytic and Chemoenzymatic Synthetic Approaches

Biocatalytic and chemoenzymatic methods offer environmentally friendly and highly selective alternatives for the synthesis of this compound and its derivatives. These approaches often utilize whole-cell biocatalysts or isolated enzymes to perform specific chemical transformations.

A significant biocatalytic route involves the conversion of ricinoleic acid, a major component of castor oil, to this compound. mdpi.com This transformation is achieved through four cycles of the β-oxidation pathway in various yeast strains. mdpi.com The resulting this compound can then spontaneously lactonize under acidic conditions to form γ-decalactone, a valuable flavor and fragrance compound. mdpi.com

Enzymatic systems are also employed for the stereoselective synthesis of hydroxy fatty acids. For example, a wild-type cytochrome P450 monooxygenase, CYP116B46 from Tepidiphilus thermophilus, has been shown to catalyze the enantio- and regioselective C5 hydroxylation of decanoic acid to produce (S)-5-hydroxydecanoic acid. manchester.ac.uk This intermediate can then lactonize to yield (S)-δ-decalactone with high enantiomeric excess. manchester.ac.uk Similarly, unspecific peroxygenases have been identified that can selectively hydroxylate the C4 and C5 positions of C8–C12 fatty acids, leading to the formation of the corresponding γ- and δ-lactones. acs.org

Chemoenzymatic strategies combine chemical synthesis with biocatalytic steps. For instance, the synthesis of (R)-γ-decalactone has been achieved through the asymmetric reduction of a keto acid precursor using a carbonyl reductase (OdCR2) coupled with a glucose dehydrogenase for NADPH regeneration. researchgate.net This process converted the substrate to (R)-4-hydroxydecanoic acid, which subsequently cyclized to the lactone with high enantiomeric excess. researchgate.net The synthesis of other hydroxy fatty acids, such as (R)-3-hydroxydecanoic acid, has been explored using levoglucosenone (B1675106) derived from cellulose (B213188) as a starting material, incorporating key steps like Michael addition, Baeyer–Villiger oxidation, and cross-metathesis. nih.govfrontiersin.org

The production of ω-hydroxycarboxylic acids and α,ω-dicarboxylic acids can be achieved from renewable fatty acids like oleic acid and ricinoleic acid through oxidative cleavage of C-C bonds by recombinant E. coli cells. mdpi.com Furthermore, the biosynthesis of 10-hydroxy-2-decenoic acid has been accomplished using a two-step whole-cell catalysis system, converting decanoic acid first to trans-2-decenoic acid and then to the final product via a P450 enzyme. nih.gov

Isolation and Stereochemical Characterization of Naturally Occurring Hydroxydecanoic Acid Derivatives (e.g., (3R,5R)-3,5-dihydroxydecanoic acid and its oligomers)

Naturally occurring hydroxydecanoic acid derivatives have been isolated from various microbial sources, particularly fungi and yeasts. An endophytic yeast, Aureobasidium pullulans AJF1, isolated from the flowers of Aconitum carmichaeli, has been found to produce several hydroxydecanoic acid derivatives. nih.govnih.gov Through large-scale cultivation and subsequent extraction and chromatographic separation, three main compounds were identified:

(3R,5R)-3,5-dihydroxydecanoic acid nih.govnih.gov

(3R,5R)-3-(((3R,5R)-3,5-dihydroxydecanoyl)oxy)-5-hydroxydecanoic acid (a dimer) nih.govnih.gov

(3R,5R)-3-(((3R,5R)-5-(((3R,5R)-3,5-dihydroxydecanoyl)oxy)-3-hydroxydecanoyl)oxy)-5-hydroxydecanoic acid (a trimer) nih.govnih.gov

The structures of these compounds were elucidated using a combination of spectroscopic methods (NMR, MS) and chemical reactions. nih.gov The absolute configurations of the chiral centers were established using the modified Mosher's method and by analyzing the NMR data of their acetonide derivatives. nih.govnih.gov The stereochemistry of (3R,5R)-3,5-dihydroxydecanoic acid has also been supported by comparison of its NMR data with that of related compounds. researchgate.net

The synthesis of optically active forms of the δ-lactone of 3,5-dihydroxydecanoic acid has also been reported, starting from methyl (R)-3-hydroxydecanoate, which was obtained through the baker's yeast reduction of ethyl-3-oxooctanoate. cdnsciencepub.com This chemoenzymatic approach allowed for the synthesis of the enantiomerically pure lactone. cdnsciencepub.com The stereochemistry of other naturally occurring hydroxydecanoic acid derivatives, such as (3R,5S)-3,5-dihydroxydecanoic acid and (5R,3Z)-5-hydroxydec-3-enoic acid, isolated from a marine-derived fungus Aureobasidium sp., was determined by comparing their spectroscopic data with literature values. minia.edu.eg

Biological Activities and Cellular Interactions of 4 Hydroxydecanoic Acid

Impact on Microbial Physiology and Growth Inhibition

Research involving the bioconversion of ricinoleic acid to the flavor compound γ-decalactone by yeast of the genus Sporidiobolus has highlighted the comparatively low toxicity of 4-hydroxydecanoic acid to these microorganisms. nih.govresearchgate.net In studies comparing Sporidiobolus salmonicolor and Sporidiobolus ruinenii, this compound was found to be significantly less toxic than γ-decalactone. nih.govresearchgate.net

The differential production of these compounds by the two species underscores their varying tolerance. S. ruinenii produces high levels of this compound along with γ-decalactone, whereas S. salmonicolor produces only the lactone form and exhibits high sensitivity to it. nih.govresearchgate.net This suggests that the accumulation of this compound is better tolerated by the yeast cells than the accumulation of its lactone form. The decreased cell viability observed in S. salmonicolor cultures is more likely linked to the presence of the lactone rather than the fatty acid precursor. oup.com

The following table summarizes the key differences observed between the two Sporidiobolus species, illustrating the lower toxicity of this compound.

FeatureSporidiobolus salmonicolorSporidiobolus ruinenii
Products from Ricinoleic Acid γ-Decalactone only nih.govresearchgate.netγ-Decalactone and this compound nih.govresearchgate.net
Toxicity Profile High sensitivity to γ-decalactone nih.govresearchgate.netHigher tolerance, produces high levels of the less toxic this compound nih.gov
Metabolism Unable to catabolize this compound nih.govresearchgate.netAble to catabolize this compound nih.gov

This table is based on data from studies on Sporidiobolus species.

The antimicrobial activity of this compound is notably less potent than that of γ-decalactone, particularly against the microorganisms that produce them. nih.govresearchgate.net During the biotechnological production of γ-decalactone, the lactone itself is often the limiting factor due to its toxicity to the producing yeast cells. oup.comresearchgate.net Sporidiobolus salmonicolor, which produces only γ-decalactone, shows a significant decrease in cell viability during fermentation. oup.com In contrast, Sporidiobolus ruinenii produces both the lactone and its precursor, this compound. nih.govresearchgate.net The accumulation of the less inhibitory this compound by S. ruinenii contributes to its ability to maintain higher production levels and viability. nih.gov

The toxicity of γ-decalactone is considered a primary limitation in its biotransformation process. researchgate.net The fact that this compound is "much less toxic" is a critical distinction in their respective antimicrobial profiles. nih.govresearchgate.net While γ-decalactone's toxicity involves mechanisms like membrane fluidization and inhibition of H+-ATPase, the specific antimicrobial mechanisms of this compound are not as clearly defined, though its lower impact suggests a less disruptive interaction with microbial cell membranes. researchgate.net

Potential Roles in Biological Systems (e.g., as a metabolic intermediate, regulatory molecule)

This compound serves as a key metabolic intermediate in various biological systems, from yeasts to mammals.

In yeasts of the Sporidiobolus genus, this compound is a direct precursor in the biosynthesis of γ-decalactone. nih.gov The pathway involves the peroxisomal β-oxidation of ricinoleic acid, which shortens the fatty acid chain to form the this compound intermediate, which is then lactonized to produce γ-decalactone. cdnsciencepub.com The ability of S. ruinenii to catabolize this compound, a trait absent in S. salmonicolor, further establishes its role within the metabolic network of this organism. nih.govresearchgate.net

In mammalian metabolism, 4-hydroxy-n-acids are involved in several pathways. nih.gov Studies on the catabolism of C4 to C11 4-hydroxyacids have revealed that they are metabolized through novel pathways. The primary pathway involves the formation of 4-hydroxy-4-phosphoacyl-CoAs, leading to the isomerization of 4-hydroxyacyl-CoA to 3-hydroxyacyl-CoAs, which are standard intermediates in β-oxidation. nih.gov this compound, as a medium-chain fatty acid, can be converted to its thioester, 4-hydroxydecanoyl-CoA. hmdb.ca This acyl-CoA can then enter the mitochondria for degradation via the β-oxidation pathway to generate energy. hmdb.ca

Mechanistic Investigations of Biological Effects

The primary mechanism of this compound's biological effect, as elucidated in microbial systems, is linked to its role as a metabolic intermediate and its comparatively low cellular toxicity. Unlike γ-decalactone, which exerts significant toxic effects that inhibit cell growth, this compound does not appear to cause the same level of cellular stress. nih.govresearchgate.net The toxicity of γ-decalactone is believed to stem from its interaction with cell membranes, leading to altered membrane fluidity and inhibition of essential enzymes. researchgate.net The reduced toxicity of this compound implies a different and less detrimental interaction with cellular membranes and metabolic processes.

In mammals, the mechanism of its biological effect is tied to its catabolism. The conversion of 4-hydroxyacids into standard β-oxidation intermediates like 3-hydroxyacyl-CoAs demonstrates that they are integrated into core energy metabolism. nih.gov The formation of 4-hydroxydecanoyl-CoA is a critical activation step that prepares the fatty acid for mitochondrial transport and subsequent breakdown. hmdb.ca The biological effects of this compound in these systems are therefore primarily metabolic rather than signaling or overtly cytotoxic at physiological concentrations.

Advanced Research Topics and Future Directions in 4 Hydroxydecanoic Acid Studies

Genetic Engineering and Metabolic Pathway Optimization for Enhanced Production

The microbial synthesis of 4-hydroxydecanoic acid is intricately linked to the peroxisomal β-oxidation of fatty acids. The oleaginous yeast Yarrowia lipolytica has emerged as a workhorse for this biotransformation, particularly from ricinoleic acid, the main component of castor oil. Genetic engineering strategies are pivotal in enhancing the yield of this compound by manipulating the β-oxidation pathway.

In addition to gene knockouts, overexpression of key enzymes can also be a viable strategy. For example, overexpressing the POX2 gene while disrupting both copies of the POX3 gene in an industrial diploid strain of Y. lipolytica led to a significant increase in γ-decalactone production, as it blocked further degradation of the C10 intermediate nih.gov.

Metabolic pathway optimization also involves enhancing the precursor supply. The conversion of ricinoleic acid to its coenzyme A thioester is a critical step. Research has identified the peroxisomal fatty acyl-CoA synthetase Faa2 as a crucial enzyme in the biotransformation of oleic acid to γ-decalactone in engineered Saccharomyces cerevisiae, highlighting another potential target for genetic manipulation to improve this compound production nih.gov.

Table 1: Genetic Engineering Strategies for Enhanced this compound Production in Yarrowia lipolytica

Genetic Modification Target Gene(s) Rationale Outcome
Gene Disruption POX3 To prevent the degradation of the C10 precursor of γ-decalactone. Increased accumulation of γ-decalactone nih.gov.
Gene Overexpression and Disruption Overexpression of POX2 and disruption of POX3 To enhance the β-oxidation pathway towards the C10 intermediate while blocking its further degradation. Enhanced production of γ-decalactone nih.gov.

Understanding the Equilibrium Dynamics of this compound Production and Consumption in Bioprocesses

In microbial fermentation, the concentration of this compound is not static but is governed by a dynamic equilibrium between its formation through β-oxidation and its consumption, either through further degradation or lactonization into γ-decalactone. The observed production rates of γ-decalactone are thought to depend on this equilibrium between production and consumption nih.gov.

Several bioprocess parameters significantly influence this equilibrium. The availability of dissolved oxygen is a critical factor. While the β-oxidation pathway is aerobic, high oxygen concentrations can negatively impact the activity of 3-hydroxyacyl-CoA dehydrogenase, an enzyme in the pathway, potentially leading to the formation of other C10-lactone byproducts and shifting the equilibrium away from this compound and its desired lactone researchgate.net. Conversely, very low oxygen levels can inhibit acyl-CoA oxidase activity, the first step of β-oxidation researchgate.net.

The pH of the fermentation medium also plays a crucial role, particularly in the spontaneous lactonization of this compound to γ-decalactone, which is favored under acidic conditions mdpi.com. Industrial processes often include a step where the pH is lowered to maximize the conversion of the acid to the lactone mdpi.comgoogle.com.

Furthermore, the producing organism itself can consume the product. Studies have shown that Y. lipolytica can catabolize γ-decalactone, and this degradation is likely mediated by the peroxisomal β-oxidation pathway nih.gov. This consumption of the lactone implies a concurrent consumption of its precursor, this compound. The ability of different yeast species to catabolize this compound varies. For instance, Sporidiobolus salmonicolor was found to be unable to catabolize this compound, whereas Sporidiobolus ruinenii could, highlighting the importance of strain selection in optimizing accumulation of the desired product nih.gov.

Kinetic modeling of these processes is still an area of active research. Developing comprehensive models that account for substrate uptake, the kinetics of the β-oxidation enzymes, the pH-dependent lactonization, and product degradation will be essential for rationally designing and controlling industrial bioprocesses for maximal this compound and γ-decalactone yields.

Exploration of Novel Biotransformation Pathways and Enzyme Discovery

While the β-oxidation of ricinoleic acid is the most well-established route to this compound, researchers are actively exploring novel biotransformation pathways and discovering new enzymes to improve the sustainability and efficiency of its production.

One promising approach is the use of alternative, more readily available fatty acids as substrates. Oleic acid, a major component of many vegetable oils, can be converted to ricinoleic acid, the precursor for this compound synthesis, by the action of an oleate (B1233923) hydroxylase wur.nl. This opens up the possibility of using a wider range of feedstocks for production.

The discovery and characterization of novel enzymes with improved properties is another key research area. Oleate hydratases, for example, are a class of enzymes that catalyze the addition of water to the double bond of unsaturated fatty acids to produce hydroxy fatty acids nih.gov. These enzymes could provide an alternative to hydroxylases for generating the necessary hydroxy fatty acid precursors for this compound synthesis.

Furthermore, the vast microbial diversity remains a largely untapped resource for new biocatalysts. Screening programs aimed at identifying novel microorganisms or enzymes with high specificity and efficiency for the production of hydroxy fatty acids are ongoing. The identification of new yeast strains from natural sources, such as fruits, has shown potential for the biotransformation of ricinoleic acid to γ-decalactone, and by extension, its precursor this compound.

Structure-Activity Relationship Studies of this compound and its Analogues for Bioactive Properties

The research on the bioactive properties of this compound is still in its early stages, with most of the focus being on its role as a flavor precursor. However, there is a growing interest in understanding the potential pharmacological activities of hydroxy fatty acids in general.

Studies on medium-chain fatty acids and their derivatives have revealed a range of biological activities, including antimicrobial and anti-inflammatory effects nih.govmdpi.com. For instance, decanoic acid is known to have antibacterial and antifungal properties researchgate.netscispace.com. The introduction of a hydroxyl group can modulate these activities. The position of the hydroxyl group on the fatty acid chain is thought to play a crucial role in determining the biological activity nih.govnih.govresearchgate.net.

Direct studies on this compound have shown that it is significantly less toxic to microorganisms than its lactone, γ-decalactone nih.gov. This has implications for bioprocess development, as high concentrations of the lactone can be inhibitory to the producing yeast. In contrast, its isomer, 10-hydroxydecanoic acid, a component of royal jelly, has been reported to possess a range of pharmacological properties, including anti-tumor, anti-biotic, and immunomodulatory activities wikipedia.orgnih.govwikipedia.orgresearchgate.net. Another isomer, 3-hydroxydecanoic acid, has also been noted for its biological activities.

Systematic structure-activity relationship (SAR) studies on this compound and its close analogues are needed to fully elucidate their potential as bioactive molecules. Such studies would involve synthesizing a series of related compounds with variations in chain length, position of the hydroxyl group, and other structural features, and then evaluating their activity in a range of biological assays. The insights gained from SAR studies could pave the way for the development of new therapeutic agents or functional food ingredients.

Table 2: Reported Bioactivities of Decanoic Acid and its Hydroxylated Isomers

Compound Reported Bioactivities
Decanoic Acid Antibacterial, antifungal researchgate.netscispace.com.
3-Hydroxydecanoic Acid Various biological activities.
This compound Less toxic to microorganisms than γ-decalactone nih.gov.

Integration of this compound Research with Industrial Bioprocesses (e.g., for flavor compound production)

The primary industrial application of this compound research is in the production of the natural flavor compound, γ-decalactone, which has a characteristic peach-like aroma and is widely used in the food and beverage industries researchgate.net. The demand for natural flavors has driven the development of biotechnological processes for γ-decalactone synthesis, with the biotransformation of castor oil by Yarrowia lipolytica being a well-established method researchgate.net.

Research on this compound is directly integrated into the optimization of these industrial bioprocesses. For example, understanding the factors that favor the accumulation of this compound in the fermentation broth allows for a two-step process where the biotransformation is followed by an acidic treatment to induce lactonization, thereby maximizing the final yield of γ-decalactone mdpi.comgoogle.com.

Process optimization studies have focused on various parameters, including substrate concentration, pH, and agitation speed, to improve the efficiency of the biotransformation. The use of statistical methods like the Taguchi design has been employed to identify the optimal conditions for γ-decalactone production mdpi.com. For instance, it was found that the intensity of mixing was a critical factor influencing the concentration of γ-decalactone in the medium mdpi.com.

Fed-batch fermentation strategies have also been shown to be superior to batch cultivation for γ-decalactone production, with one study reporting a threefold higher concentration of the flavor compound using a fed-batch process with pure oxygen aeration researchgate.net.

Future research will likely focus on developing even more robust and efficient industrial processes. This could involve the use of immobilized cell systems, continuous fermentation processes, and integrated product recovery techniques to improve productivity and reduce costs. The insights gained from genetic engineering and metabolic pathway optimization will be crucial in developing next-generation microbial cell factories for the sustainable production of this compound and its valuable derivatives.

Q & A

Q. What are the primary biosynthetic pathways for 4-hydroxydecanoic acid, and how do reaction conditions influence its yield?

  • Answer : this compound is synthesized via β-oxidation of ricinoleic acid (derived from castor oil hydrolysis) over four cycles . The lactonization of this compound to γ-decalactone (a fragrance compound) is pH-dependent, with acidic conditions (pH 1–3) significantly enhancing cyclization efficiency. For example, lowering the pH from 5.68 to 1 increased lactone yield from 0.25 g/L to 0.75 g/L . Key factors include enzyme activity (lipase, β-oxidation enzymes), substrate purity, and reaction temperature.

Q. What analytical methods are suitable for quantifying this compound and its derivatives in biotechnological systems?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for quantifying γ-decalactone, the lactone derivative of this compound, due to its volatility . For the acid itself, high-performance liquid chromatography (HPLC) with UV detection (210–220 nm) or derivatization (e.g., methyl ester formation) improves sensitivity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish between hydroxylated intermediates .

Q. How does pH affect the stability and reactivity of this compound during storage and processing?

  • Answer : this compound is prone to lactonization under acidic conditions, which accelerates cyclization to γ-decalactone . Storage at neutral pH and low temperatures (4°C) minimizes unintended reactions. Incompatibilities include strong acids/bases and oxidizing agents, which may degrade the compound or form hazardous by-products (e.g., peroxides) .

Advanced Research Questions

Q. How can experimental design be optimized to resolve contradictions in reported yields of γ-decalactone from microbial systems?

  • Answer : Discrepancies in yields often arise from strain-specific β-oxidation efficiency or incomplete lactonization. A factorial design approach should test variables:
  • Strain selection : Yarrowia lipolytica strains with enhanced β-oxidation pathways .
  • pH control : Pre-extraction acidification to pH 2–3 maximizes lactone recovery .
  • Substrate feeding : Fed-batch addition of ricinoleic acid to avoid toxicity .
    Comparative metabolomics can identify bottlenecks (e.g., accumulation of this compound vs. lactone).

Q. What mechanistic insights explain the regioselectivity of β-oxidation in producing this compound from ricinoleic acid?

  • Answer : Ricinoleic acid (C18:1-OH) undergoes four β-oxidation cycles, each shortening the chain by two carbons. The hydroxyl group at position 12 is retained during oxidation, positioning the final hydroxyl at C4 in the decanoic acid backbone. Enzymatic specificity (acyl-CoA dehydrogenase, enoyl-CoA hydratase) ensures hydroxyl group preservation, a feature critical for lactonization . Computational modeling of enzyme-substrate interactions could further elucidate selectivity.

Q. How do solvent systems and extraction protocols impact the recovery of this compound from fermentation broths?

  • Answer : Ethyl acetate and dichloromethane are effective for extracting this compound due to its moderate polarity (logP ~2.5). However, emulsion formation in acidic media requires centrifugation or salt-assisted phase separation. Aqueous two-phase systems (e.g., polyethylene glycol/phosphate) improve recovery yields by 15–20% compared to organic solvents alone . Post-extraction, rotary evaporation at ≤40°C prevents thermal degradation.

Methodological Considerations

Table 1 : Influence of pH on this compound Lactonization

pHLactone Yield (g/L)Efficiency (%)
5.680.258
30.5020
10.7533

Q. Key Recommendations :

  • Use buffered media to maintain pH during fermentation.
  • Validate extraction efficiency via spike-and-recovery experiments.
  • Cross-reference spectral data (NMR, IR) with CRC Handbook to confirm compound identity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.